Dichlorofluoroacetic acid
Overview
Description
Dichlorofluoroacetic acid (DCA) is a chemical compound with the formula CHCl2FO2. It is a dihalogenocarboxylic acid, specifically an analog of acetic acid where two of the three hydrogen atoms on the alpha carbon are replaced by fluorine atoms . In solution, DCA dissociates to form difluoroacetate ions .
Synthesis Analysis
DCA can be synthesized through various methods. One approach involves reacting chloroacetic acid with hydrogen fluoride or its derivatives. Another method utilizes potassium permanganate as an oxidizing agent .
Physical And Chemical Properties Analysis
Scientific Research Applications
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Environmental Science
- Application : Dichlorofluoroacetic acid (DFA) is formed in chlorofluorocarbon-contaminated groundwater . This process is significant in understanding the environmental impact of chlorofluorocarbons (CFCs), which are potent greenhouse gases.
- Method : The formation of DFA in this context is suggested to be a result of microbial transformation of chlorotrifluoroethylene (R1113) . This transformation has not been reported for environmental media before and is based on well-established mammalian metabolic pathways .
- Results : Groundwater contaminated with 1,1,2-trichloro-1,2,2-trifluoroethane (R113) displayed a trifluoroacetic acid (TFA)/DFA ratio of 1:3, which is unusual compared to the typical TFA/DFA ratio of 10:1 in rainwater . This suggests that DFA is being produced in the groundwater.
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Analytical Chemistry
- Application : DFA is used as a mobile phase modifier for liquid chromatography-mass spectrometry (LC-MS) analysis of small molecules .
- Method : In LC-MS, the mobile phase is the solvent that carries the sample through the column. Modifiers like DFA can be added to the mobile phase to improve the separation of different components in the sample .
- Results : The specific results of using DFA as a mobile phase modifier in LC-MS are not provided in the source .
Safety And Hazards
properties
IUPAC Name |
2,2-dichloro-2-fluoroacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HCl2FO2/c3-2(4,5)1(6)7/h(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDANIBGCYQAQDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(F)(Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HCl2FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40188876 | |
Record name | Dichlorofluoroacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40188876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dichlorofluoroacetic acid | |
CAS RN |
354-19-8 | |
Record name | 2,2-Dichloro-2-fluoroacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=354-19-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dichlorofluoroacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000354198 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dichlorofluoroacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40188876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dichlorofluoroacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.953 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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